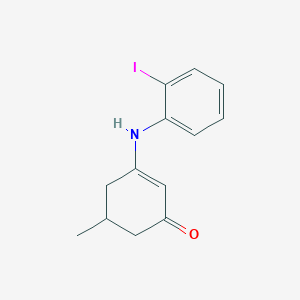

3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one

Description

3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one is a substituted cyclohexenone derivative featuring a 2-iodophenylamino group at position 3 and a methyl group at position 5 of the cyclohexenone ring. The iodine substituent on the phenyl ring introduces significant steric and electronic effects, which influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

3-(2-iodoanilino)-5-methylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZFGXYTGFLBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one typically involves the reaction of 2-iodoaniline with a suitable cyclohexenone derivative. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like acetonitrile, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

3-((2-Iodophenyl)amino)-5-methylcyclohex-2-en-1-one has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic molecules through various coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals .

Biological Studies

Research involving this compound often focuses on its interaction with biological systems:

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways, providing insights into potential therapeutic mechanisms .

Case Study 1: Anticancer Properties

A study conducted on a series of iodinated phenyl compounds, including derivatives of 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-en-1-one, demonstrated significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Synthesis of Novel Derivatives

In a synthetic chemistry research project, researchers successfully synthesized several novel derivatives of 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-en-1-one. These derivatives were tested for their biological activity, revealing enhanced potency against specific targets compared to the parent compound .

Mechanism of Action

The mechanism of action of 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenylamino group critically affect the compound’s properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density on the aromatic ring, altering reactivity in nucleophilic substitutions.

- Ferrocenyl derivatives (e.g., ) exhibit distinct redox properties and biological activity due to the iron-containing moiety.

Substituent Variations on the Cyclohexenone Ring

Modifications at position 5 of the cyclohexenone ring influence conformational stability and intermolecular interactions:

Key Observations :

Electronic and Steric Effects

- Iodine vs. Chlorine : The 2-iodophenyl group in the target compound has a larger atomic radius and higher polarizability compared to chlorine (e.g., in ), which may enhance halogen bonding in crystal structures .

Biological Activity

3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one, with the CAS number 1023528-61-1, is an organic compound characterized by a unique structure that includes an iodophenyl group attached to an amino group, which is further connected to a methylcyclohexenone structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-iodoanilino)-5-methylcyclohex-2-en-1-one |

| Molecular Formula | C13H14INO |

| Molecular Weight | 327.16 g/mol |

| InChI | InChI=1S/C13H14INO/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7H2,1H3 |

The biological activity of 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as either an inhibitor or activator , modulating various biochemical pathways. The exact mechanism remains under investigation, but its structural features suggest potential interactions with biological macromolecules.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one exhibit antimicrobial activity against a range of pathogenic bacteria. For instance, derivatives of iodophenyl amines have shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. This suggests that the compound could potentially be developed into an antimicrobial agent.

Anticancer Activity

There is emerging evidence supporting the anticancer properties of compounds containing similar structural motifs. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Further studies are needed to elucidate the specific pathways involved with 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that a related iodophenyl compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity.

- Anticancer Screening : In vitro assays on various cancer cell lines (e.g., HeLa and MCF7) showed that similar compounds led to a dose-dependent decrease in cell viability, with IC50 values suggesting effective anticancer properties.

- Mechanistic Studies : Further investigations using molecular docking studies revealed that the compound could effectively bind to target proteins involved in cancer proliferation pathways, providing insights into its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one?

- Methodological Answer: Multi-step organic synthesis typically involves precise control of reaction parameters. For example:

- Temperature: Maintain 60–80°C during iodination to avoid side reactions (e.g., dehalogenation) .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for the amino group .

- Monitoring: Use thin-layer chromatography (TLC) at intervals (e.g., every 30 minutes) to track reaction progress. High-performance liquid chromatography (HPLC) ensures ≥95% purity post-purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should discrepancies in data be resolved?

- Methodological Answer:

- 1H/13C NMR: Assign peaks using DEPT-135 and COSY for spatial correlations. For instance, the cyclohexenone ring’s conjugated system shows deshielded protons at δ 6.5–7.2 ppm .

- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]+: ~370.05 g/mol) and detect isotopic patterns for iodine (m/z 127) .

- Data Contradictions: If NMR signals conflict with computational predictions (e.g., unexpected splitting), validate via 2D NMR (HSQC, HMBC) or X-ray crystallography .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound against enzyme targets, and what methodological pitfalls should be avoided?

- Methodological Answer:

- In Vitro Assays: Use fluorescence-based enzymatic assays (e.g., kinase inhibition) with IC50 determination. Include positive controls (e.g., staurosporine) and triplicate runs to minimize variability .

- Molecular Docking: Perform AutoDock Vina simulations to predict binding affinities. Cross-validate with site-directed mutagenesis if the target’s crystal structure is available .

- Pitfalls: False positives may arise from aggregation; mitigate via dynamic light scattering (DLS) or detergent inclusion .

Q. What strategies are effective for resolving contradictions in reported biological activities across studies?

- Methodological Answer:

- Reproducibility Checks: Replicate assays under identical conditions (pH, temperature, cell lines). For example, discrepancies in IC50 values may stem from differing ATP concentrations in kinase assays .

- Structural Confirmation: Re-characterize the compound batch using LC-MS and elemental analysis to rule out degradation or impurities .

- Meta-Analysis: Compare substituent effects (e.g., iodine vs. bromine analogs) to isolate structural determinants of activity .

Q. How can computational methods predict the compound’s environmental fate, and what experimental validations are required?

- Methodological Answer:

- QSAR Modeling: Use EPI Suite to estimate biodegradability (e.g., BIOWIN score) and bioaccumulation potential (log Kow). Validate via OECD 301F biodegradation tests .

- Photostability Studies: Expose the compound to UV light (λ = 254 nm) and monitor degradation via GC-MS. Compare half-lives with structurally similar compounds (e.g., trifluoromethyl analogs) .

Methodological Framework for Research Design

Q. How should a theoretical framework be integrated into mechanistic studies of this compound?

- Methodological Answer:

- Hypothesis Development: Link the iodine substituent’s electron-withdrawing effects to hypothesized changes in target binding (e.g., via Hammett σ constants) .

- Experimental Validation: Test hypotheses using isotopic labeling (e.g., 125I) to trace metabolic pathways in vitro .

- Iterative Refinement: Update the framework based on kinetic data (e.g., Arrhenius plots for reaction rates) .

Tables for Quick Reference

Table 1: Key Synthetic Parameters

| Step | Parameter | Optimal Range | Analytical Tool |

|---|---|---|---|

| Iodination | Temperature | 60–80°C | TLC (Rf = 0.3 in EtOAc/hexane) |

| Amination | Solvent | DMF | HPLC (retention time: 8.2 min) |

| Purification | Column Chromatography | Silica gel (60–120 mesh) | NMR (δ 2.1 ppm for CH3) |

Table 2: Common Spectroscopic Artifacts and Solutions

| Artifact | Cause | Resolution |

|---|---|---|

| Split NMR Peaks | Slow conformational exchange | Heat sample to 50°C or use DMSO-d6 |

| MS Adducts | Sodium/potassium ions | Add 0.1% formic acid to mobile phase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.